Technical Monograph: Methyl 2-chloro-6-fluoro-3-nitrobenzoate
Technical Monograph: Methyl 2-chloro-6-fluoro-3-nitrobenzoate
CAS 1784061-18-2 | Synthesis, Reactivity, and Pharmaceutical Utility [1]
Executive Summary
Methyl 2-chloro-6-fluoro-3-nitrobenzoate (CAS 1784061-18-2) is a highly specialized fluorinated aromatic intermediate used primarily in the synthesis of complex pharmaceutical scaffolds.[1][2] Its structural uniqueness lies in the "push-pull" electronic effects created by the ortho-chloro, ortho-fluoro, and meta-nitro substitution pattern relative to the ester group. This specific arrangement activates the ring for regioselective Nucleophilic Aromatic Substitution (SNAr), making it a critical building block for kinase inhibitors and antibacterial agents where precise fluorination is required to modulate metabolic stability (pKa and lipophilicity).
This guide serves as a definitive technical reference for researchers, validating the compound's identity, detailing its synthesis from commercially available precursors, and outlining its reactivity profile.
Chemical Identity & Verification
The identification of this compound often presents challenges due to the multiplicity of isomers in fluorinated nitrobenzoates. The data below validates the specific isomer: 2-chloro-6-fluoro-3-nitro .[1][2][3][4][5][6][7][8]
Table 1: Physicochemical Identification
| Parameter | Data |
| Chemical Name | Methyl 2-chloro-6-fluoro-3-nitrobenzoate |
| CAS Number | 1784061-18-2 |
| Parent Acid CAS | 206884-30-2 (2-Chloro-6-fluoro-3-nitrobenzoic acid) |
| Molecular Formula | C₈H₅ClFNO₄ |
| Molecular Weight | 233.58 g/mol |
| SMILES | COC(=O)C1=C(F)C=CC([O-])=C1Cl |
| Appearance | Pale yellow to off-white crystalline solid |
| Predicted LogP | ~2.1 (Moderate Lipophilicity) |
Technical Note: Researchers often confuse this compound with its isomer, Methyl 2-fluoro-3-nitrobenzoate (CAS 946126-94-9). The presence of the Chlorine atom at the C2 position is the critical differentiator, providing steric bulk that influences the regioselectivity of subsequent reactions.
Synthetic Pathways
The most robust synthetic route avoids direct nitration of the ester to prevent hydrolysis or side-chain nitration. Instead, the protocol proceeds via the nitration of the parent acid followed by esterification.[9]
Step 1: Regioselective Nitration
Precursor: 2-Chloro-6-fluorobenzoic acid (CAS 434-75-3) Reagents: Fuming Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄)
The fluorine and chlorine atoms at the 2- and 6-positions direct the incoming nitro group to the meta position (C3) relative to the carboxyl group. The fluorine atom is a para-director, but the position para to fluorine is occupied by the carboxyl group? No, the carboxyl is at C1.
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Structure Analysis: Carboxyl at C1. Chlorine at C2. Fluorine at C6.[10]
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Directing Effects:
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Fluorine (C6): Directs ortho (C5) and para (C3).
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Chlorine (C2): Directs ortho (C3) and para (C5).
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Carboxyl (C1): Strong meta director (directs to C3 and C5).
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Result: The cooperative directing effects of the carboxyl group and the halogens strongly favor the C3 position for nitration.
Step 2: Fisher Esterification
Reagents: Methanol (MeOH), Thionyl Chloride (SOCl₂) or H₂SO₄ (cat.)
Experimental Protocol (Self-Validating):
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Nitration: Dissolve 2-chloro-6-fluorobenzoic acid (1.0 eq) in conc. H₂SO₄ at 0°C. Dropwise add fuming HNO₃ (1.1 eq) while maintaining internal temp <10°C. Stir at RT for 2 hours. Pour onto crushed ice. Filter the precipitate (2-chloro-6-fluoro-3-nitrobenzoic acid).
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Esterification: Suspend the wet acid cake in anhydrous MeOH (10 vol). Cool to 0°C. Add SOCl₂ (1.5 eq) dropwise (exothermic). Heat to reflux for 4 hours.
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Workup: Concentrate solvent. Dilute with EtOAc. Wash with sat. NaHCO₃ (to remove unreacted acid) and Brine. Dry over Na₂SO₄.[5] Concentrate to yield the methyl ester.
Synthesis Workflow Diagram
Figure 1: Step-wise synthesis from commercial precursors. The C3 nitration is driven by the cooperative directing effects of the C1-carboxyl and C6-fluorine.
Pharmaceutical Applications & Reactivity
The core value of Methyl 2-chloro-6-fluoro-3-nitrobenzoate lies in its reactivity as a scaffold for Nucleophilic Aromatic Substitution (SNAr) .
Mechanism of Action (SNAr)
The nitro group at C3 is a strong electron-withdrawing group (EWG), which, combined with the ester at C1, makes the C6-Fluorine and C2-Chlorine bonds highly electron-deficient.
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Primary Reactivity (C6-Fluorine): Fluorine is an excellent leaving group in SNAr reactions due to the high electronegativity of the intermediate Meisenheimer complex. The C6 position is activated by the ortho-carbonyl and para-nitro group (via resonance).
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Secondary Reactivity (C2-Chlorine): The chlorine is sterically hindered and less activated than the fluorine, allowing for regioselective substitution at C6.
Application Case Study: Kinase Inhibitor Synthesis Researchers utilize this scaffold to introduce amine-based pharmacophores.
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Reaction: Treatment with a primary amine (R-NH₂) in the presence of a base (DIPEA) in DMF.
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Outcome: Selective displacement of the C6-Fluorine to form Methyl 2-chloro-6-(alkylamino)-3-nitrobenzoate.
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Downstream: The nitro group is subsequently reduced to an aniline, which can cyclize with the ester to form quinazolinone or benzimidazole cores common in oncology drugs.
Reactivity Logic Diagram
Figure 2: Mechanistic pathway for regioselective SNAr. The C6-Fluorine is preferentially displaced over the C2-Chlorine.
Safety & Handling Protocol
As a nitro-aromatic compound, strict safety adherence is required.
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Hazards:
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Skin/Eye Irritant: High potential for contact dermatitis.
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Energetic Potential: Nitro compounds can be shock-sensitive if dry; maintain moisture content during intermediate storage if possible.
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Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (ester hydrolysis risk).
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Disposal: Incineration in a chemical waste facility equipped with scrubbers for NOx and HCl/HF gases.
References
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for 2-Chloro-6-fluorobenzoic acid (Precursor). Retrieved from [Link]
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Organic Syntheses. (1928). Nitration of Methyl Benzoate Derivatives. Org. Synth. 1928, 8, 76. Retrieved from [Link]
Sources
- 1. 206884-30-2|2-Chloro-6-fluoro-3-nitrobenzoic acid|BLD Pharm [bldpharm.com]
- 2. 1805656-05-6|5-Chloro-2-fluoro-4-nitrobenzoic acid|BLD Pharm [bldpharm.com]
- 3. 899821-26-2|2-Chloro-6-fluoro-3-nitrobenzaldehyde|BLD Pharm [bldpharm.com]
- 4. Benzenes | CymitQuimica [cymitquimica.com]
- 5. 2-Chloro-6-fluoro-3-nitro-benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 6. 53553-14-3|Methyl 2-chloro-3-nitrobenzoate|BLD Pharm [bldpharm.com]
- 7. 3979-45-1|Ethyl 2-chloro-3-nitrobenzoate|BLD Pharm [bldpharm.com]
- 8. 2-chloro-6-fluoro-3-nitrobenzoic acid-武汉科斯坦生物科技有限公司 [m.chemstan.net]
- 9. Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate - Eureka | Patsnap [eureka.patsnap.com]
- 10. researchgate.net [researchgate.net]
